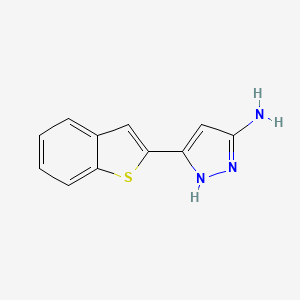

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(1-benzothiophen-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUYTDMBPRZSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological screening, and pharmacological properties of this compound, highlighting its cytotoxicity, antimicrobial effects, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of this compound typically involves multi-step synthetic pathways that leverage various chemical reactions. These may include cyclocondensation reactions and the use of substituted phenacyl bromides to create derivatives that can enhance biological activity.

Synthetic Pathway Overview

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Benzothiophen derivatives + Pyrazol precursors | Formation of pyrazole derivatives |

| 2 | Substitution | Substituted phenacyl bromides | Introduction of functional groups |

| 3 | Purification | Chromatography techniques | Isolation of pure compounds |

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured using assays such as the MTT assay or Brine Shrimp Lethality Assay.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of pyrazole derivatives, several compounds were tested against human cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF7 (Breast) | 120–359 |

| Other Derivative A | HA22T (Liver) | 58 |

| Other Derivative B | HONE1 (Nasopharyngeal) | 180 |

These findings suggest that modifications to the pyrazole structure can significantly influence cytotoxic potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

The antimicrobial activity was assessed using the well diffusion method, with positive controls such as streptomycin demonstrating comparable effectiveness.

Anti-inflammatory Properties

Recent studies have shown that derivatives of this compound exhibit anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes (COX).

Inhibition Studies

Research has indicated that certain derivatives possess selective COX-2 inhibitory activity with IC50 values ranging from to . This suggests potential for development as non-steroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazol-5-amines exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyrazole structure can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of electron-donating groups on the aryl ring enhances this activity, making these compounds promising candidates for antibiotic development .

Antifungal Properties

In addition to antibacterial effects, pyrazole derivatives have been evaluated for antifungal activity. Research indicates that certain derivatives outperform traditional antifungal agents against pathogenic fungi such as Candida albicans and Aspergillus niger. The structural modifications in these compounds are crucial for optimizing their antifungal efficacy .

Anticancer Potential

The anticancer properties of 3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine have been explored in various studies. Compounds derived from pyrazoles have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for cancer therapy .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

- Condensation Reactions : Involving the reaction of benzothiophene derivatives with hydrazines under acidic or basic conditions to yield the target compound .

Research into novel synthetic pathways continues to enhance the efficiency and yield of these processes.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, revealed promising antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating the potential for these compounds in clinical applications .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways. Further research is warranted to explore its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole-Based Compounds

Key Observations :

- Regioisomerism : Switching substituent positions (e.g., fluorophenyl and pyridyl groups) abolishes p38α inhibition but confers activity against cancer-related kinases (Src, B-Raf, EGFR) .

- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents enhance metabolic stability and target engagement in enzyme inhibition .

- Benzothiophene vs. Phenyl : The benzothiophene moiety may improve lipophilicity and π-π stacking compared to simple phenyl groups, though direct comparative data are lacking .

Key Observations :

- Microwave Assistance : Significantly reduces reaction time (10–30 min) and improves yields compared to conventional heating .

- Regioselectivity Challenges : Positional isomerism requires precise control, as seen in the p38α vs. kinase inhibitor series .

Physicochemical and Spectral Properties

Table 3: Spectral Data for Halogen-Substituted Derivatives

Key Observations :

Table 4: Kinase Inhibition by Pyrazole Derivatives

Key Observations :

- Cell Line Variability : Pyrazolopyridine derivatives show narrow IC50 ranges (16.6–19.3 µg/mL) in MCF-7 cells, indicating scaffold-dependent selectivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine typically involves:

- Formation of the pyrazole ring via condensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their equivalents.

- Introduction of the benzothiophene substituent either by using benzothiophene-containing starting materials or by subsequent functionalization.

- Preservation or introduction of the amino group at the 5-position on the pyrazole ring, often through selective substitution or via precursor design.

Preparation via Condensation of Benzothiophenyl Hydrazines with β-Diketones

One common approach is the condensation of 2-benzothiophenecarboxaldehyde or benzothiophene hydrazine derivatives with β-diketones or β-ketoesters, which leads to cyclization forming the pyrazole ring.

- Reaction Conditions: Typically carried out in polar solvents such as DMF or ethanol under reflux or elevated temperatures.

- Catalysts: Acidic catalysts like p-toluenesulfonic acid (p-TsOH) are often employed to promote cyclization and improve yields.

- Yields: Moderate to good yields (40–70%) are reported depending on the substituents and reaction time.

Direct Preparation from Primary Amines and 1,3-Dicarbonyl Compounds

Another innovative method involves the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines, 1,3-dicarbonyl compounds, and hydroxylamine derivatives.

- Methodology: The reaction employs primary amines (which could be benzothiophene-containing) with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for approximately 1.5 hours.

- Advantages: This method allows for direct formation of pyrazole rings with N-substitution, potentially adaptable for this compound synthesis by choosing benzothiophene-based amines.

- Yields: Moderate yields (~35–40%) with good purity after chromatographic purification.

- Characterization: Products are confirmed by NMR, HRMS, and IR spectroscopy.

Process Optimization and Purification

- Washing and Workup: Organic layers are often washed with aqueous sodium bicarbonate or sodium chloride solutions to remove acidic impurities.

- Crystallization: Cooling steps at controlled temperatures (0–5 °C) and use of solvents like toluene for washing are standard to isolate pure pyrazole derivatives.

- Drying: Drying under mild heat (40–45 °C) for extended periods ensures removal of residual solvents and moisture.

Representative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation of benzothiophene hydrazine with β-diketones | Benzothiophene hydrazine, β-diketone, p-TsOH catalyst | DMF, EtOH | Reflux or 120 °C | 40–70 | Acid catalysis improves cyclization efficiency |

| Domino reaction with arylglyoxals | Arylglyoxals, pyrazol-5-amines, p-TsOH | DMF | 120 °C (microwave) | 30–63 | Steric effects influence product formation |

| Direct preparation from primary amines | Primary amine, 1,3-diketone, O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 °C | 35–40 | One-pot synthesis, adaptable to benzothiophene amines |

| Purification and isolation | Washing with aqueous bicarbonate/sodium chloride, cooling, filtration | Various | 0–5 °C (cooling) | - | Critical for high purity and yield |

Research Findings and Mechanistic Insights

- Acid Catalysis: Strong Brønsted acids like p-TsOH facilitate cyclization by protonating carbonyl groups, increasing electrophilicity and promoting ring closure.

- Solvent Effects: Polar aprotic solvents such as DMF stabilize intermediates and enhance reaction rates.

- Steric Hindrance: Bulky substituents on the pyrazole ring can divert reaction pathways, leading to alternative products such as diazocane derivatives instead of expected pyrazoles.

- Microwave Irradiation: Accelerates reactions and improves yields by providing uniform heating and energy input.

- Purification Steps: Multiple washing and controlled cooling steps are essential to isolate the pyrazole amine in high purity and yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of benzothiophene hydrazines with α,β-unsaturated carbonyl compounds under acidic/basic conditions. Key steps include:

- Substitution : Alkyl halides with triethylamine as a base (e.g., for introducing propyl/ethoxy groups) .

- Oxidation/Reduction : Use of KMnO₄ (acidic medium) or NaBH₄ (methanol) for functional group interconversion .

- Critical Factors : Temperature (60–80°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) significantly impact purity and yield .

- Data Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclocondensation | Hydrazine + α,β-unsaturated ketone, H₂SO₄, 70°C | 45–60% |

| Substitution | Alkyl halide, Et₃N, DMF, 60°C | 30–50% |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | >95% purity |

Q. How are structural analogs of this compound characterized, and what techniques validate purity?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., benzothiophene C-H coupling patterns) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈N₃S) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What biological activities are associated with benzothiophene-pyrazole hybrids, and how do substituents modulate efficacy?

- Key Findings :

- Antimicrobial Activity : Ethoxy/propyl substituents enhance membrane penetration, increasing potency against Gram-positive bacteria (MIC = 2–8 µg/mL) .

- Anti-inflammatory Effects : Fluorine substitution (e.g., 2,6-difluoro analogs) improves COX-2 selectivity (IC₅₀ = 0.8 µM vs. 5.2 µM for COX-1) .

- Structural Comparison :

| Substituent | Bioactivity (vs. Parent Compound) |

|---|---|

| 2-Ethoxy-5-propyl | 3× higher antimicrobial activity |

| 2,6-Difluorophenyl | 10× COX-2 selectivity |

| 4-Benzylphenyl | Reduced solubility, lower IC₅₀ |

Advanced Research Questions

Q. How can computational methods streamline the design of novel analogs with improved target binding?

- Methodology :

- Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to optimize transition states in cyclocondensation .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with COX-2 active site) to prioritize fluorinated analogs .

- Machine Learning : Train models on existing SAR data to predict bioactivity of untested substituents .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Case Study : A 2-methoxy-5-propyl analog showed high enzyme inhibition (IC₅₀ = 1.2 µM) but low cellular efficacy (EC₅₀ = 25 µM).

- Root Cause : Poor membrane permeability (logP = 3.8) and P-glycoprotein efflux .

- Solution : Introduce polar groups (e.g., -OH or -NH₂) to improve logP (<2.5) and reduce efflux .

Q. What strategies optimize regioselectivity in pyrazole ring functionalization?

- Approaches :

- Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific N-H positions .

- Protecting Groups : Boc (tert-butoxycarbonyl) for amine protection during electrophilic substitution .

- Data Table :

| Reaction Type | Regioselectivity (%) | Key Condition |

|---|---|---|

| Electrophilic Aromatic Substitution | 85% (C-4 position) | HNO₃, H₂SO₄, 0°C |

| Cross-Coupling (Suzuki) | >90% (C-3 position) | Pd(PPh₃)₄, K₂CO₃, DMF |

Methodological Recommendations

- For Structural Analysis : Combine X-ray crystallography (for solid-state conformation) with NMR titration (solution-phase interactions) .

- For Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity + cell-based luciferase reporter assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.